molecular formula C15H12ClN3O2 B1340623 Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 874779-81-4

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No. B1340623
CAS RN: 874779-81-4
M. Wt: 301.73 g/mol
InChI Key: SZFUCWJLBGKEGP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds have been studied for their potential central nervous system (CNS) activities, particularly their affinity for benzodiazepine receptors, which are implicated in various neurological functions and disorders .

Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate precursors, such as ortho-phenylenediamines or phenylhydrazines, with ethyl 4-chloro-3-oxobutanoate. The synthesis of related compounds has been reported, where variations in the substituents on the imidazo[1,2-b]pyridazine core structure have been explored to study their effects on biological activity . These syntheses typically yield the desired products in good amounts and are considered straightforward .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heteroaromatic ring system. The compound also features a phenyl group and a chloro substituent at specific positions on the imidazo[1,2-b]pyridazine ring, which are thought to influence its binding affinity to benzodiazepine receptors .

Chemical Reactions Analysis

The chemical reactivity of this compound is not explicitly detailed in the provided papers. However, compounds within this class have been tested for their ability to displace [3H]diazepam from benzodiazepine receptors, which suggests that they may interact with the receptor sites through specific binding interactions . The presence of the ethoxy group and the chloro substituent may play a role in these interactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Pharmacological Activity : A study by Abignente et al. (1992) involved the synthesis of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and their pharmacological testing for anti-inflammatory, analgesic, and ulcerogenic actions. Their ability to inhibit prostaglandin biosynthesis was also evaluated, providing insights into structure-activity relationships and mechanisms of action (Abignente et al., 1992).

  • Antimicrobial Properties : Farag et al. (2008) reported on the use of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, in synthesizing various pyrido[1,2-f]pyrimidine derivatives. These compounds were evaluated for their antimicrobial properties, demonstrating the potential for developing new antimicrobial agents (Farag et al., 2008).

  • Central Nervous System Activity : Research by Barlin et al. (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including their ability to displace diazepam from rat brain membranes. This study provided insights into the potential central nervous system activities of these compounds, highlighting their relevance in neurological research (Barlin et al., 1994).

  • Anticancer Activity : Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block. These compounds were evaluated for their anticancer activity against colon cancer cell lines, contributing to the ongoing research in cancer therapeutics (Abdel-Motaal et al., 2020).

  • Palladium-Catalyzed Arylation : Akkaoui et al. (2010) reported on the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine. This research highlights the potential for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines through microwave-assisted, one-pot, two-step cross-coupling processes, opening avenues for creating novel compounds (Akkaoui et al., 2010).

Future Directions

Imidazo[1,2-b]pyridazine derivatives, including Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate, have been widely studied in drug molecules due to their good biological activity . They provide a variety of bioactive molecules and are an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, future research may continue to explore the potential applications of these compounds in various therapeutic areas.

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential role in modulating neurotransmitter activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can disrupt the normal signaling cascades, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, this compound can modulate gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with kinases leads to the inhibition of phosphorylation events, which are crucial for the activation of various signaling pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by efflux transporters, influencing its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and enzymatic activities .

properties

IUPAC Name

ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUCWJLBGKEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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